methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds, such as coumarin and quinolin-2-one derivatives, have been known to exhibit a wide range of pharmaceutical applications, including antimicrobial, cytotoxic activity against tumor cells, and treatment of cancer .
Mode of Action
It’s known that the compound can undergo various nucleophilic reactions . For instance, the reaction of the ketone with hydrazine led to pyrazolinone .
Biochemical Pathways
Similar compounds have been known to inhibit certain enzymes, such as hiv-1 reverse transcriptase and cyclin-dependent kinase 5 (cdk5) .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can provide some insights .
Result of Action
Similar compounds have shown potential antidepressant, sedative, anti-parkinson activities, antimicrobial activity, antifungal activity, and antiparasitic and antischistosomal activity .
Action Environment
It’s known that the reactivity of similar compounds can be influenced by the presence of different nucleophilic reagents .
Biochemical Analysis
Biochemical Properties
It is known that coumarin derivatives, to which this compound belongs, have been shown to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have significant inhibitory activity against the growth of certain bacterial strains
Molecular Mechanism
It is believed to exert its effects at the molecular level through a variety of mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Future studies should aim to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate typically involves the reaction of 2-oxo-2H-chromen-3-carboxylic acid with thiophene-2-carboxylic acid methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Such as 7-hydroxycoumarin and 4-methylcoumarin.
Thiophene derivatives: Such as thiophene-2-carboxylic acid and 2-aminothiophene.
Uniqueness
Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate is unique due to its combined structural features of coumarin and thiophene. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPWIIYPYZYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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